molecular formula C12H14N2O2 B2724312 ethyl 3-amino-5-methyl-1H-indole-2-carboxylate CAS No. 296264-25-0

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

Cat. No. B2724312
CAS RN: 296264-25-0
M. Wt: 218.256
InChI Key: SMKHWBBDIZIBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H14O2N2 . It is an indole derivative, and indole ring systems are important building blocks or intermediates in the synthesis of many pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be represented by the formula C12H14O2N2 . The indole skeleton in this compound has a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as ethyl 3-amino-5-methyl-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with microbial cells in a way that can inhibit their growth and proliferation .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .

Synthesis of Oxazino [4,3-a]indoles

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . These compounds have a wide range of potential applications in medicinal chemistry .

Preparation of Indolecarboxamides

This compound can also be used as a reactant for the preparation of indolecarboxamides, which are known to act as cannabinoid CB1 receptor antagonists . This makes them potentially useful in the treatment of conditions such as pain, obesity, and various neurological disorders .

Preparation of Indole-3-propionic Acids

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the preparation of indole-3-propionic acids . These compounds have anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .

Preparation of Antihypertriglyceridemic Agents

This compound can be used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, which are potent antihypertriglyceridemic agents . These agents can be used in the treatment of conditions such as hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood .

Antiproliferative Agent Against Human Leukemia Cells

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used in the preparation of an antiproliferative agent against human leukemia K562 cells . This suggests potential applications in the treatment of certain types of leukemia .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds, including ethyl 3-amino-5-methyl-1H-indole-2-carboxylate, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHWBBDIZIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

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